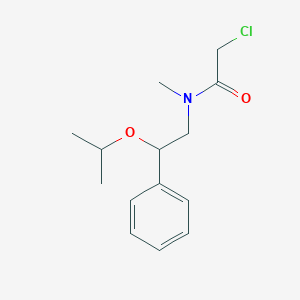

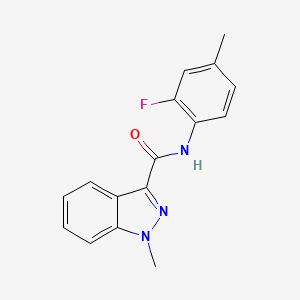

![molecular formula C9H11N5 B2584200 9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline CAS No. 860650-77-7](/img/structure/B2584200.png)

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline

Descripción general

Descripción

“9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” is a chemical compound with the molecular formula C9H11N5 . It is a type of quinazoline, a class of organic compounds renowned for their medicinal activity .

Synthesis Analysis

The synthesis of similar compounds has been achieved through multicomponent reactions (MCRs), which are able to generate distinct C–C, C–N, and C–O linkages from three or more initial materials in a unified reaction vessel . The synthesis involved the treatment of 1H-indole-2-carbaldehyde, 1H-tetrazol-5-amine, and cyclohexane-1,3-diones with [BMIM][OH] serving as a green reaction medium at 70–75°C for 40–60 min .Molecular Structure Analysis

The molecular structure of “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” can be analyzed using spectral data. The structural elucidation was accomplished through NMR and Mass spectrometry analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” are part of a broader goal of enhancing the efficiency and eco-friendliness of synthetic processes in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” can be inferred from its molecular formula C9H11N5 . Its average mass is 189.217 Da and its monoisotopic mass is 189.101440 Da .Aplicaciones Científicas De Investigación

a. Antitubercular Activity: THTP derivatives have been synthesized and evaluated for their antitubercular properties. These compounds exhibit potential against Mycobacterium tuberculosis, making them valuable candidates for tuberculosis treatment .

b. Hybrid Moieties: Combining tetrazole and quinazoline nuclei, THTP-based hybrid compounds have been designed. These novel structures aim to enhance activity and provide new avenues for drug development .

Organic Synthesis

THTP has attracted attention in organic synthesis due to its versatility. Here’s an example:

Green and Efficient One-Pot Synthesis: Researchers have developed a sustainable and green methodology for synthesizing indole-conjugated tetrazolo and quinazoline scaffolds. This approach showcases the potential for eco-friendly practices in organic chemistry .

Privileged Structures

THTP contributes to the concept of “privileged structures,” which are core frameworks with significant impact in drug discovery. While benzodiazepines and indoles were initially recognized, THTP now joins the list of valuable scaffolds for ligand design and receptor modulation .

Direcciones Futuras

The future directions for “9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline” could involve further exploration of its synthesis and potential applications. The development of green and efficient synthetic methodologies, such as the one used in its synthesis, is a promising direction for future research .

Propiedades

IUPAC Name |

9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-7-4-2-3-5-8(7)10-9-11-12-13-14(6)9/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHYJKKLGBROEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC3=NN=NN13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701321567 | |

| Record name | 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

9-Methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline | |

CAS RN |

860650-77-7 | |

| Record name | 9-methyl-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701321567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

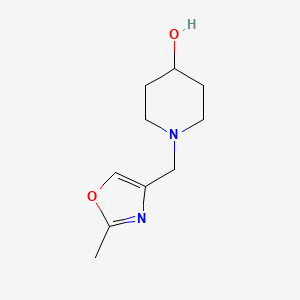

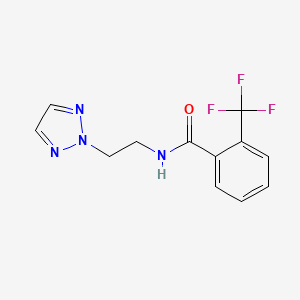

![(2-{[2-(4-Bromophenyl)-1H-indol-3-yl]thio}ethyl)amine](/img/structure/B2584121.png)

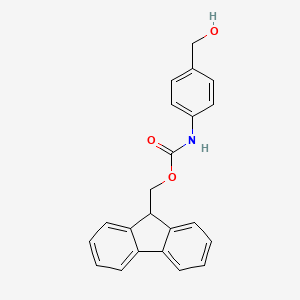

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2584126.png)

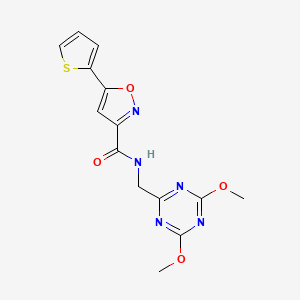

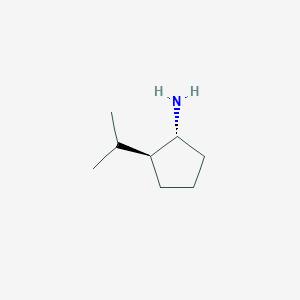

![Tert-butyl N-[2-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2584128.png)

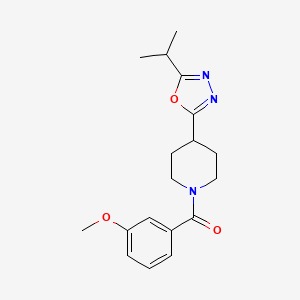

![N-(3-acetylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2584135.png)

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2584137.png)

![tert-butyl N-[1-(2-methylprop-2-en-1-yl)piperidin-4-yl]carbamate](/img/structure/B2584138.png)